Cas no 862741-48-8 (4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine)

4-(4-Methylbenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine is a specialized oxazole derivative with potential applications in medicinal chemistry and organic synthesis. Its structure incorporates a sulfonyl group and an allylamine moiety, which may enhance reactivity and binding affinity in targeted molecular interactions. The compound's benzenesulfonyl and methylphenyl substituents contribute to its stability and solubility profile, making it suitable for further functionalization or as a scaffold in drug discovery. Its well-defined synthetic pathway allows for consistent purity and reproducibility, supporting its use in research and development. This compound is particularly valuable for investigating structure-activity relationships in bioactive molecules.
4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine structure
862741-48-8 structure
Product Name:4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine
CAS No:862741-48-8
MF:C20H20N2O3S
MW:368.449403762817
CID:5420767
PubChem ID:18825096
Update Time:2025-10-30

4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine
    • 862741-48-8
    • HMS3448G21
    • nallyl2(4methylphenyl)4[(4methylphenyl)sulfonyl]1,3oxazol5amine
    • 2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-N-prop-2-enyl-1,3-oxazol-5-amine
    • N-allyl-2-(p-tolyl)-4-tosyloxazol-5-amine
    • F3309-1727
    • AKOS002744475
    • 2-(4-Methylphenyl)-4-[(4-methylphenyl)sulfonyl]-N-2-propen-1-yl-5-oxazolamine
    • Inchi: 1S/C20H20N2O3S/c1-4-13-21-19-20(26(23,24)17-11-7-15(3)8-12-17)22-18(25-19)16-9-5-14(2)6-10-16/h4-12,21H,1,13H2,2-3H3
    • InChI Key: WYNAPLQOGLRKHB-UHFFFAOYSA-N
    • SMILES: O1C(NCC=C)=C(S(C2=CC=C(C)C=C2)(=O)=O)N=C1C1=CC=C(C)C=C1

Computed Properties

  • Exact Mass: 368.11946368g/mol
  • Monoisotopic Mass: 368.11946368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 558
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • Density: 1.231±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 575.3±60.0 °C(Predicted)
  • pka: -1.44±0.10(Predicted)

4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine Pricemore >>

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4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine Related Literature

Additional information on 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine

Professional Introduction to Compound with CAS No. 862741-48-8 and Product Name: 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine

The compound with the CAS number 862741-48-8 and the product name 4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their unique structural properties and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups, including a sulfonamide moiety, aromatic rings, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.

Recent studies have highlighted the importance of oxazole derivatives in medicinal chemistry, particularly for their role as scaffolds in the development of novel drugs. The oxazole ring in this compound is particularly noteworthy, as it is known for its ability to participate in hydrogen bonding interactions, which can enhance binding affinity to biological targets. Additionally, the presence of a prop-2-en-1-yl group introduces a double bond that can be exploited for further functionalization, enabling the synthesis of more complex derivatives with tailored properties.

The sulfonamide group (4-(4-methylbenzenesulfonyl)) is another critical feature of this compound, as sulfonamides are widely recognized for their pharmacological activity. They have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern on the aromatic ring further modulates the electronic properties of the sulfonamide group, influencing its reactivity and biological efficacy. This compound’s design reflects a strategic approach to optimizing drug-like properties such as solubility, metabolic stability, and target binding affinity.

In the context of current pharmaceutical research, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The structural motifs present in this compound make it a promising candidate for interfering with key PPIs involved in various diseases. For instance, the combination of an oxazole ring and a sulfonamide moiety has been shown to enhance binding to certain protein targets, potentially leading to therapeutic benefits. Preliminary computational studies suggest that this compound may exhibit favorable interactions with proteins involved in signal transduction pathways relevant to neurological disorders.

Moreover, the 4-methylphenyl substituent in the molecule contributes to its overall lipophilicity, which is an important parameter in drug design. Lipophilicity influences how a drug distributes within the body and interacts with biological membranes. By carefully balancing lipophilicity with polar surface area, this compound aims to achieve optimal pharmacokinetic profiles. This balance is crucial for ensuring that the drug reaches its target site effectively while minimizing off-target effects.

Recent advances in synthetic chemistry have enabled the efficient preparation of complex heterocyclic compounds like this one. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the aromatic rings and introducing functional groups like the sulfonamide moiety. These synthetic strategies not only facilitate access to this compound but also provide a framework for generating analogs with modified properties.

The potential applications of this compound extend beyond traditional pharmaceuticals. In agrochemical research, similar heterocyclic derivatives have been explored for their herbicidal and pesticidal activities. The structural features present in this compound may confer biological activity against pests by interacting with enzymes or receptors involved in their metabolism or nervous system function. Such applications align with the broader trend toward developing environmentally friendly agrochemicals that minimize ecological impact.

From a computational chemistry perspective, molecular modeling techniques have been instrumental in understanding how this compound interacts with biological targets. Docking studies predict favorable binding modes with proteins involved in inflammatory responses and cell proliferation. These predictions provide valuable insights into potential mechanisms of action and guide further experimental validation. Additionally, quantum mechanical calculations have been used to elucidate electronic structures and optimize molecular geometry for improved binding affinity.

The development of novel therapeutic agents often involves iterative optimization based on experimental data. Initial testing of this compound has shown promising results in vitro, particularly regarding its ability to inhibit certain enzymatic activities relevant to cancer progression. Further preclinical studies are warranted to assess its safety profile and pharmacokinetic behavior in vivo. These studies will be critical for determining whether this compound progresses into clinical trials as a lead candidate for treating specific diseases.

In conclusion,4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine represents a significant contribution to the chemical biology field due to its innovative structure and potential therapeutic applications. Its unique combination of functional groups positions it as a versatile scaffold for drug discovery efforts aimed at addressing various diseases. As research continues into its biological activity and synthetic feasibility,this compound holds promise for advancing our understanding of disease mechanisms and developing new treatments.

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